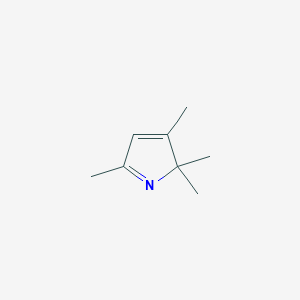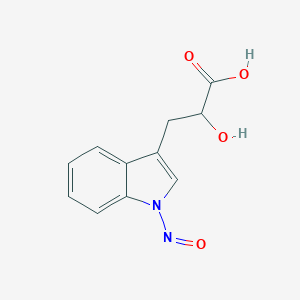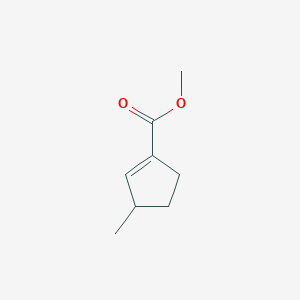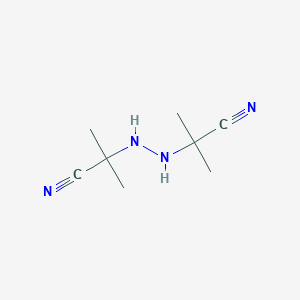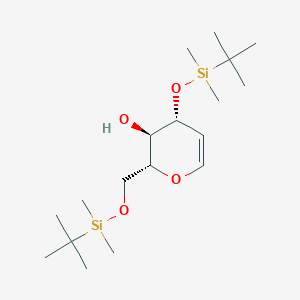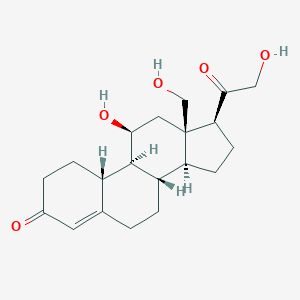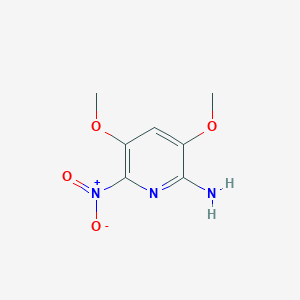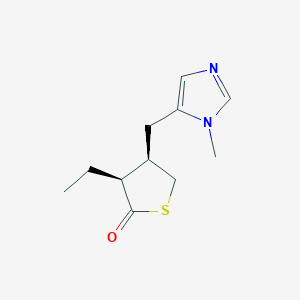
3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate, also known as EITP, is a chemical compound that has been extensively studied for its potential use in scientific research. EITP is a member of the thiophene family of compounds and has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate is not fully understood, but it is believed to act as a modulator of neurotransmitter release. 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate may interact with presynaptic receptors to enhance the release of neurotransmitters, although the specific receptors involved have not been identified.
Effets Biochimiques Et Physiologiques
3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate has a number of biochemical and physiological effects that have been studied in vitro and in vivo. In addition to enhancing neurotransmitter release, 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate has been shown to have antioxidant properties and may protect against oxidative stress. 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate in lab experiments is its ability to enhance neurotransmitter release, which may be useful in studying the role of neurotransmitters in various physiological processes. However, 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate is a relatively new compound and its safety profile has not been fully established. Additionally, the mechanism of action of 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate is not fully understood, which may limit its usefulness in certain types of experiments.
Orientations Futures
There are several areas of research where 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate may have potential future applications. One area of interest is in the development of new treatments for neurological disorders such as Parkinson's disease. 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate's ability to enhance neurotransmitter release may make it a useful tool in developing new therapies for these conditions. Additionally, 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate's anti-inflammatory and antioxidant properties may make it useful in the treatment of other types of disorders, such as autoimmune diseases. Further research is needed to fully understand the potential applications of 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate in these areas.
Méthodes De Synthèse
3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate can be synthesized using a variety of methods. One common method involves the reaction of 3-ethyl-2(3H)-thiophenone with 1-methyl-1H-imidazole-5-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with phosphoric acid to form the dihydrogen phosphate salt of 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate.
Applications De Recherche Scientifique
3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate has been studied extensively for its potential use as a research tool in a variety of scientific fields. One area of research where 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate has shown promise is in the study of neurotransmitter release. 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate has been shown to enhance the release of certain neurotransmitters, such as dopamine and norepinephrine, which may have implications for the treatment of neurological disorders such as Parkinson's disease.
Propriétés
Numéro CAS |
117639-11-9 |
|---|---|
Nom du produit |
3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate |
Formule moléculaire |
C11H16N2OS |
Poids moléculaire |
224.32 g/mol |
Nom IUPAC |
(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]thiolan-2-one |
InChI |
InChI=1S/C11H16N2OS/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2/h5,7-8,10H,3-4,6H2,1-2H3/t8-,10-/m0/s1 |
Clé InChI |
JEKWFJIPBJGBJT-WPRPVWTQSA-N |
SMILES isomérique |
CC[C@H]1[C@H](CSC1=O)CC2=CN=CN2C |
SMILES |
CCC1C(CSC1=O)CC2=CN=CN2C |
SMILES canonique |
CCC1C(CSC1=O)CC2=CN=CN2C |
Synonymes |
3-ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate ENS 213-163 SDZ ENS 163 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



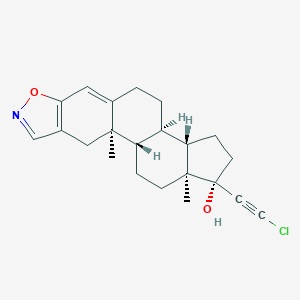
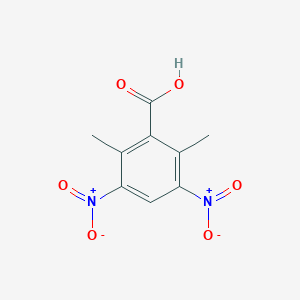
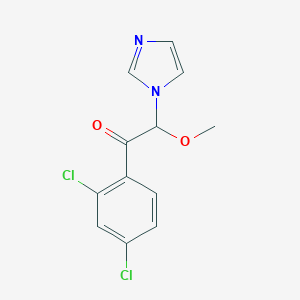
![(2S,4R)-1-[(3S,6S,9R,14R,17S,20S)-9-amino-17-(2-amino-2-oxoethyl)-3-benzyl-6-[(4-hydroxyphenyl)methyl]-2,5,8,16,19-pentaoxo-11,12-dithia-1,4,7,15,18-pentazabicyclo[18.3.0]tricosane-14-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B39175.png)

![[1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol](/img/structure/B39178.png)
